molecular formula C10H9Br2N B1441068 4-(Bromomethyl)quinoline hydrobromide CAS No. 73870-28-7

4-(Bromomethyl)quinoline hydrobromide

Cat. No. B1441068
CAS RN: 73870-28-7
M. Wt: 302.99 g/mol
InChI Key: ODGKVBQETYSINO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)quinoline hydrobromide is a chemical compound with the molecular formula C10H9Br2N . It has a molecular weight of 303 and is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H . The compound’s structure is based on the quinoline nucleus, with a bromomethyl group attached at the 4-position .


Physical And Chemical Properties Analysis

This compound is an off-white solid . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the retrieved data .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(Bromomethyl)quinoline hydrobromide is used in the synthesis of diverse heterocyclic compounds. For example, it has been applied in the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinolines and their transformations into various nucleophiles, leading to compounds with potential applications in materials science and pharmaceuticals (Avetisyan et al., 2007); (Avetisyan et al., 2008).

Crystal Structure Analysis

The compound is also valuable in structural chemistry, where its derivatives have been used to study the crystal structures of hydrobromides of pyridines and quinolines N-oxides. These studies provide insights into the bonding and arrangement of molecules, which is fundamental in the design of new chemical entities with desired properties (Ryzhakov et al., 2017).

Development of Biologically Active Molecules

Additionally, this compound serves as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, it has been used to create novel quinoline derivatives with potential anti-tubercular and anti-bacterial activities, showcasing its significance in the discovery and development of new therapeutics (Li et al., 2019).

Molecular Diversity and Drug Discovery

Its role in facilitating the synthesis of 4-bromo quinolines highlights its utility in generating molecular diversity, which is crucial in drug discovery and development processes. These derivatives can further undergo various coupling and nucleophilic reactions, expanding the toolkit for medicinal chemists in the search for novel drug candidates (Jin et al., 2019).

Future Directions

While specific future directions for 4-(Bromomethyl)quinoline hydrobromide are not available, quinoline derivatives have been the focus of many research studies due to their wide range of biological activities . The development of new quinoline derivatives with improved therapeutic effects is a promising area of research .

properties

IUPAC Name

4-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKVBQETYSINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696104
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73870-28-7
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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